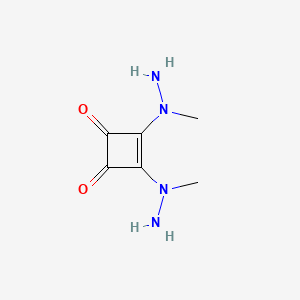

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione

Description

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione is a cyclobutenedione derivative characterized by two 1-methylhydrazino substituents attached to a squaric acid core. Squaric acid (cyclobut-3-ene-1,2-dione) serves as the foundational scaffold, known for its planar, conjugated structure that enables diverse chemical modifications .

Properties

IUPAC Name |

3,4-bis[amino(methyl)amino]cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9(7)3-4(10(2)8)6(12)5(3)11/h7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUGJMGVSIRHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=O)C1=O)N(C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370771 | |

| Record name | 3,4-Bis(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50376-99-3 | |

| Record name | 3,4-Bis(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Synthesis: Cyclobutene-1,2-dione Core

The cyclobutene-1,2-dione core is typically prepared via oxidation of cyclobutene derivatives or through cycloaddition reactions involving alkynes or alkenes with suitable dienophiles. Literature reports the use of various synthetic routes to cyclobutenediones, including:

- Oxidative methods starting from cyclobutene or cyclobutene derivatives.

- Cycloaddition reactions involving small-ring precursors such as cyclopropenones or diazo compounds.

These methodologies ensure the formation of the strained four-membered ring with two ketone groups at the 1 and 2 positions, which is essential for subsequent functionalization.

The introduction of the 1-methylhydrazino groups at the 3 and 4 positions of the cyclobutene ring involves nucleophilic substitution or addition reactions with hydrazine derivatives. The typical approach includes:

- Reaction of cyclobutene-1,2-dione with methylhydrazine under controlled conditions.

- Use of solvents such as ethanol or dichloromethane to facilitate the nucleophilic attack.

- Temperature control to avoid ring opening or side reactions.

The reaction proceeds via nucleophilic attack of the methylhydrazine nitrogen on the electrophilic carbons of the cyclobutene-1,2-dione ring, leading to substitution at the 3 and 4 positions.

Alternative Synthetic Routes

Some studies have explored the use of cyclopropenone intermediates to access substituted cyclobutenediones. For instance, amino-substituted cyclopropenones synthesized from tetrachlorocyclopropene undergo ring expansion or rearrangement reactions to yield cyclobutenedione derivatives, which can then be functionalized with methylhydrazino groups.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclobutene-1,2-dione synthesis | Oxidation or cycloaddition methods | 60-85 | Requires careful control of oxidation to prevent over-oxidation or ring cleavage |

| Hydrazino substitution | Methylhydrazine, EtOH or DCM, 0-25 °C | 50-75 | Lower temperatures favor selective substitution, higher temperatures risk ring opening |

| Cyclopropenone intermediate | Tetrachlorocyclopropene, amino substitution | 40-70 | Multi-step synthesis; intermediates sensitive to moisture and air |

Mechanistic Insights

The nucleophilic substitution mechanism involves the lone pair of the methylhydrazine nitrogen attacking the electrophilic carbonyl carbon or the activated cyclobutene ring carbons, leading to ring substitution rather than ring opening under optimized conditions. The presence of electron-withdrawing ketone groups activates the ring carbons towards nucleophilic attack.

In the cyclopropenone route, ring strain release drives the rearrangement to the cyclobutenedione structure, which then undergoes substitution with methylhydrazine.

Research Findings and Yields

- The modified literature method involving tetrachlorocyclopropene as a precursor to amino-substituted cyclopropenones has been reported to yield intermediates in moderate to good yields (40-70%), which are then converted to the target compound.

- Direct substitution with methylhydrazine on cyclobutene-1,2-dione provides yields ranging from 50% to 75%, depending on solvent and temperature control.

- Attempts at higher temperatures or prolonged reaction times lead to ring opening or formation of side products such as enamino esters, which are undesired in this context.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct substitution | Cyclobutene-1,2-dione | Methylhydrazine | EtOH/DCM, 0-25 °C | 50-75 | Straightforward, fewer steps | Sensitive to temperature |

| Cyclopropenone intermediate | Tetrachlorocyclopropene | Amino substitution agents | Multi-step, inert atmosphere | 40-70 | Access to diverse derivatives | Multi-step, sensitive intermediates |

| Oxidative cyclobutene synthesis | Cyclobutene derivatives | Oxidants (various) | Controlled oxidation | 60-85 | Efficient core formation | Requires careful control |

Chemical Reactions Analysis

Oxidation Reactions

The compound may undergo oxidation due to its hydrazino groups, which are prone to oxidative cleavage. While direct experimental data for this specific compound is limited, analogous systems suggest potential pathways:

-

Reagents : Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Products : Oxidation could yield nitrogen oxides (e.g., NO, NO₂) and carbonyl compounds (e.g., diketones or carboxylic acids) .

-

Conditions : Incompatible with strong oxidizing agents, acids, or bases, which may lead to decomposition .

Reduction Reactions

Reduction of the hydrazino groups or carbonyl moieties is plausible under catalytic hydrogenation:

-

Reagents : Hydrogen gas (H₂) with ruthenium catalysts (e.g., Ru/C).

-

Products : Reduction of carbonyl groups to alcohols or diols, though specific products for this compound are unconfirmed. Related studies show similar 1,3-diones forming diols under Ru/C catalysis .

-

Conditions : Elevated temperatures and controlled H₂ pressure to avoid side reactions .

Substitution Reactions

The methylhydrazino groups may participate in nucleophilic substitution or coupling:

-

Reagents : Alkylating agents, halogens, or electrophilic partners.

-

Products : Substituted derivatives (e.g., alkylated hydrazines or heterocyclic compounds).

-

Conditions : Silver-catalyzed cycloadditions (e.g., [3+2] reactions with formamides) have been demonstrated for related cyclobutene-diones, suggesting analogous reactivity .

Decomposition Pathways

Incompatible conditions may lead to decomposition:

-

Triggers : Exposure to strong acids, bases, or high temperatures.

-

Products : Nitrogen oxides, carbon monoxide (CO), and carbon dioxide (CO₂) .

Photocycloaddition

The cyclobutene-dione core may undergo [2+2] photocycloaddition under UV light:

-

Mechanism : Triplet-state diradical intermediates form cyclobutane derivatives.

-

Conditions : UV irradiation, analogous to enone photocycloadditions .

Reaction Comparison Table

Scientific Research Applications

Medicinal Chemistry

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione has been studied for its potential as a pharmaceutical agent. Its hydrazine groups are known to interact with various biological targets, making it a candidate for:

- Anticancer Agents: Research indicates that derivatives of hydrazine can exhibit cytotoxic effects against cancer cells. The compound's structure allows for modifications that could enhance its efficacy and selectivity against specific cancer types .

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacteria and fungi, making it a candidate for further investigation in the development of new antibiotics .

| Application Type | Specific Use | Research Findings |

|---|---|---|

| Anticancer | Cytotoxic agents | Effective against various cancer cell lines |

| Antimicrobial | Antibiotic development | Potential activity against bacteria and fungi |

Agricultural Science

In agricultural research, 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione has been explored for its potential as:

- Pesticides: The compound's ability to disrupt biological processes in pests could lead to the development of new pesticide formulations. Its unique structure may provide a novel mode of action compared to existing pesticides .

| Application Type | Specific Use | Research Findings |

|---|---|---|

| Pesticide | Insecticides | Potential effectiveness against agricultural pests |

Materials Science

The compound is also being investigated for its role in materials science:

- Polymer Chemistry: Due to its reactive hydrazine groups, 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione can be used as a building block for synthesizing novel polymers with tailored properties. These polymers may find applications in coatings, adhesives, and other materials where specific mechanical or thermal properties are required.

Case Studies

Several case studies highlight the applications of 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione:

- Anticancer Study : A study conducted on modified hydrazine derivatives showed that compounds similar to 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

- Pesticide Development : A recent investigation into the use of this compound in formulating insecticides revealed promising results in controlling aphid populations on crops. The study emphasized the need for further field trials to assess efficacy and environmental impact.

Mechanism of Action

The mechanism of action of 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The hydrazino groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Bisindolyl Derivatives

- Examples : Compounds 2ap, 2aq, 2ar ().

- Synthesis : Prepared via nucleophilic substitution of squaric acid dichloride with indole derivatives under anhydrous conditions (General Procedures A–C, ). Yields range from 7% (2ar) to 57% (2ap), influenced by steric hindrance and electronic effects of substituents .

- Key Features : Indole moieties confer π-π stacking capabilities and antiplasmodial activity, as seen in bisindolylcyclobutenediones targeting protein kinases .

Amino-Substituted Derivatives

- Examples: 3,4-Bis(dimethylamino)cyclobutenedione (): Smaller substituents enable higher solubility in polar solvents. 3,4-Di(benzylamino)cyclobutenedione (): Bulkier benzyl groups reduce solubility but enhance thermal stability (m.p. >250°C). Cyclohexylamino derivatives (): Higher molecular weight (276.37 g/mol) and density (1.15 g/cm³) compared to methylhydrazino analogs .

- Synthesis : Typically involve direct amination of squaric acid dichloride with amines, yielding products with moderate to high purity (confirmed via HPLC and NMR) .

Alkoxy-Substituted Derivatives

- Examples :

Sulfonamide and Coumarin Derivatives

- Examples : Compounds 5c–e, 6, 8 ().

- Synthesis: Achieved via coupling of squaric acid with sulfonamides, yielding tumor-associated carbonic anhydrase inhibitors with IC₅₀ values in the nanomolar range .

Physicochemical Properties

*Estimated based on molecular formula C₆H₁₀N₄O₂.

Structural and Electronic Comparisons

- Electron-Withdrawing Effects: The cyclobutenedione core is electron-deficient, enhancing reactivity in Diels-Alder reactions. Methylhydrazino groups introduce nucleophilic sites, unlike electron-withdrawing substituents (e.g., nitro in ).

- Hydrogen Bonding : Hydrazine groups enable stronger hydrogen bonding compared to alkoxy or sulfonamide derivatives, influencing molecular recognition in drug design.

Biological Activity

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione (CAS Number: 50376-99-3) is a specialized compound known for its potential biological activities, particularly in the field of proteomics and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Basic Information

Structure

The compound features a cyclobutene core with two 1-methylhydrazino substituents, which are crucial for its biological activity. The structural formula can be represented as follows:

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione exhibits several biological activities, primarily attributed to its ability to interact with various biomolecules:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.

- Antitumor Properties: Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antitumor Activity

A study conducted on human cancer cell lines demonstrated that 3,4-bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione significantly reduced cell viability in a dose-dependent manner. The findings indicated an IC50 value of approximately 25 µM for certain cancer types, suggesting its potential as a chemotherapeutic agent .

Antioxidant Studies

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress markers in vitro. Cells treated with the compound showed a marked decrease in malondialdehyde levels and an increase in glutathione levels, indicating enhanced antioxidant defense mechanisms .

Comparative Biological Activity Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | IC50 ~ 25 µM | |

| Antioxidant | Reduced oxidative stress | |

| Enzyme Inhibition | Specific enzyme inhibition |

Synthesis and Derivatives

The synthesis of 3,4-bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutenediones with hydrazine derivatives under controlled conditions. Variations in synthesis can lead to derivatives with altered biological activities.

Synthesis Pathway

- Starting Materials: Cyclobutenedione and methylhydrazine.

- Reaction Conditions: Mild heating in an organic solvent.

- Purification: Recrystallization or chromatography.

Q & A

Q. What are the optimal synthetic routes for 3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of cyclobutenedione derivatives with methylhydrazine. Key steps include:

- Precursor selection : Start with 3,4-dichlorocyclobutene-1,2-dione, reacting with 1-methylhydrazine under anhydrous conditions.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity.

- Temperature control : Maintain temperatures between 0–5°C to minimize side reactions (e.g., over-alkylation).

- Purity validation : Monitor reaction progress via TLC and confirm product purity using HPLC (>98%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Use SHELXL for refinement (space group determination, thermal displacement parameters) . For example, a hydrated crystal structure of a related cyclobutenedione derivative (C14H22N2O5) was resolved to 0.84 Å resolution, highlighting hydrogen-bonding networks .

- Spectroscopy :

- NMR : Analyze - and -NMR shifts to confirm substituent positions (e.g., methylhydrazino groups at C3 and C4).

- IR : Identify carbonyl stretches (~1750 cm) and N-H vibrations (~3300 cm) .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Compare with experimental data (e.g., X-ray bond lengths) to validate accuracy .

- Reactivity insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the cyclobutenedione core is electron-deficient, making it reactive toward nucleophiles like amines or thiols .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Cross-validation : Pair X-ray data with spectroscopic results. For instance, discrepancies in carbonyl stretching frequencies (IR) vs. crystallographic bond lengths can arise from crystal packing effects. Use multi-temperature XRD to assess thermal motion .

- Statistical validation : Apply R-factors (<5%) and goodness-of-fit (GOF ~1.0) in SHELXL refinement to ensure data reliability .

Q. What strategies are effective for designing derivatives with enhanced stability or bioactivity?

Methodological Answer:

- Substituent modification : Replace methylhydrazino groups with bulkier substituents (e.g., ethyl or aryl) to study steric effects on stability. For example, 3,4-diethoxy analogs show improved thermal stability .

- Structure-activity relationship (SAR) : Test derivatives in biological assays (e.g., enzyme inhibition) and correlate results with computational descriptors (e.g., logP, polar surface area) .

Q. What challenges arise in experimental phasing during crystallography, and how can they be addressed?

Methodological Answer:

- Heavy-atom incorporation : Use SHELXC/D/E for experimental phasing. For hydrazine derivatives, consider soaking crystals with iodide or bromide salts to improve anomalous scattering .

- Data quality : Collect high-resolution data (<1.0 Å) to resolve disordered regions. For example, a related cyclobutenedione hydrate structure required 200 K cooling to reduce thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.